Emetine, dihydrochloride

Prostate Cancer Cytotoxicity Prodrug Design

For researchers requiring a rigorously validated, irreversible protein synthesis inhibitor, choose Emetine dihydrochloride. Its well-defined mechanism (ribosome blocking) makes it superior to reversible inhibitors like cycloheximide for pulse-chase experiments. Unlike structural analogs dehydroemetine or cephaeline, it retains full potency in antiviral (e.g., SARS-CoV-2 EC50: 0.46 µM) and anticancer assays (IC50: 2.2 µM), and demonstrates quantifiable synergy with agents like cisplatin and remdesivir. This ensures reproducibility in translation-dependent studies, high-throughput screening, and rational combination therapy investigations.

Molecular Formula C29H42Cl2N2O4
Molecular Weight 553.6 g/mol
Cat. No. B8101480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmetine, dihydrochloride
Molecular FormulaC29H42Cl2N2O4
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl
InChIInChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H
InChIKeyJROGBPMEKVAPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml at 70 °F) (NTP, 1992)

Emetine Dihydrochloride: A Potent Eukaryotic Protein Synthesis Inhibitor with Broad Antiviral and Anticancer Activity


Emetine dihydrochloride is a natural alkaloid derived from the root of Psychotria ipecacuanha, functioning as an irreversible inhibitor of eukaryotic protein synthesis by blocking ribosome movement along mRNA [1]. It is an FDA-approved anti-protozoal agent with a well-documented, broad spectrum of biological activities, including potent antiviral efficacy against numerous RNA and DNA viruses, as well as significant anticancer properties demonstrated across multiple cell lines [2]. Its primary mechanism of action makes it a critical tool compound for investigating translation-dependent cellular processes, and its high potency in specific disease models continues to drive research into repositioning and novel therapeutic applications [3].

Why Emetine Dihydrochloride Cannot Be Directly Substituted with Dehydroemetine or Cephaeline


Substituting emetine dihydrochloride with its close structural analogs, such as dehydroemetine or cephaeline, is not scientifically valid due to significant quantifiable differences in potency, target engagement, and pharmacokinetic profile. For instance, while dehydroemetine was developed to mitigate cardiotoxicity [1][2], this comes at the cost of reduced activity in certain assays, demonstrating a clear structure-activity relationship [3]. Similarly, cephaeline exhibits comparable antiviral efficacy but has a distinct toxicity profile and target potency [4]. The irreversible binding of emetine to ribosomes, its specific IC50 against HIF-2α, and its synergistic effects with other drugs are not guaranteed with analogs. Therefore, for rigorous, reproducible research, particularly in studies involving protein synthesis inhibition, antiviral screening, or specific cancer cell line investigations, emetine dihydrochloride must be treated as a distinct chemical entity, not an interchangeable member of a class [5].

Quantitative Comparative Evidence for Emetine Dihydrochloride Versus Analogs


Superior Anticancer Potency in Prostate Cancer Cell Lines Compared to Designed Prodrugs

Emetine dihydrochloride demonstrates significantly higher intrinsic cytotoxicity in prostate cancer cell lines (PC3 and LNCaP) compared to a panel of synthetic pH-dependent hydrolyzable emetine analogues designed as prodrugs [1]. This indicates that the parent compound remains the most potent form for in vitro mechanistic studies.

Prostate Cancer Cytotoxicity Prodrug Design

Higher Potency in ABBP Activity Assay Versus Cephaeline and Dehydroemetine

In a comparative analysis of alkaloids for their activity in a gel-based ABBP (activity-based protein profiling) assay, emetine dihydrochloride was substantially more potent than its close structural analogs, cephaeline and dehydroemetine [1].

Protein Synthesis Inhibition SAR ABBP Assay

Superior Antiviral Potency Against SARS-CoV-2 in Vitro Compared to Other Repurposed Antivirals

Emetine dihydrochloride was found to be the most potent among several repurposed compounds tested for inhibition of SARS-CoV-2 replication in Vero E6 cells, showing sub-micromolar efficacy [1].

Antiviral SARS-CoV-2 COVID-19 Drug Repurposing

Favorable Therapeutic Index in Protein Synthesis Inhibition Compared to Cycloheximide

When compared to cycloheximide, another widely used protein synthesis inhibitor, emetine dihydrochloride exhibits a much narrower gap between its inhibitory concentration and its cytotoxic concentration in HepG2 cells, suggesting a different cellular impact profile [1].

Protein Synthesis Cytotoxicity HepG2

Significantly Longer Whole-Body Half-Life Compared to the Less-Cardiotoxic Analog Dehydroemetine

Emetine dihydrochloride demonstrates a much longer whole-body half-life compared to dehydroemetine, a key factor influencing its sustained activity and potential for tissue accumulation, which is directly linked to its known cardiotoxicity profile [1].

Pharmacokinetics Half-Life Cardiotoxicity In Vivo

High-Value Research and Preclinical Applications for Emetine Dihydrochloride


Mechanistic Studies of Eukaryotic Protein Synthesis and Ribosome Function

Emetine dihydrochloride serves as an essential, irreversible inhibitor for dissecting eukaryotic translation. Its well-defined mechanism, blocking ribosome movement, makes it a superior choice over reversible inhibitors like cycloheximide for pulse-chase experiments and for validating the dependence of a cellular phenotype on active protein synthesis. Its high potency (IC50 = 2.2 µM in HepG2 cells) and established protocols ensure reproducible results in biochemical and cell-based assays [1][2].

Positive Control and Lead Compound for Broad-Spectrum Antiviral Screening

Given its exceptional in vitro potency against a wide array of viruses, including SARS-CoV-2 (EC50 = 0.46 µM), ZIKV (IC50 = 52.9 nM), and EBOV, emetine dihydrochloride is a premier positive control compound for high-throughput antiviral drug discovery campaigns. Its well-documented efficacy profile and availability as a pure dihydrochloride salt facilitate standardized, reproducible screening against emerging viral pathogens [3].

In Vitro Evaluation of Chemotherapeutic Synergy with Standard-of-Care Agents

Emetine dihydrochloride has demonstrated a quantifiable synergistic effect when combined with established chemotherapeutics like cisplatin in bladder cancer models and remdesivir in antiviral models. This evidence makes it a valuable tool compound for researchers investigating rational combination therapies. The ability to reduce the effective dose of a partner drug (e.g., achieving 64.9% inhibition of SARS-CoV-2 viral yield with sub-efficacious doses of emetine and remdesivir) is a specific, data-driven reason for its use in synergy studies [4][5].

Pharmacokinetic/Pharmacodynamic (PK/PD) and Toxicity Model Development

Due to its well-characterized, long half-life (5.27 days) and established cardiotoxic profile, emetine dihydrochloride is an excellent tool compound for developing and validating PK/PD models for drugs with a narrow therapeutic index. Its quantifiable difference in half-life compared to dehydroemetine provides a clear comparative framework for studying drug disposition, tissue accumulation, and the temporal relationship between exposure and adverse effects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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